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molecular formula C8H16O2 B8703297 1,1-Diethoxy-2-methylprop-1-ene CAS No. 166885-99-0

1,1-Diethoxy-2-methylprop-1-ene

Cat. No. B8703297
M. Wt: 144.21 g/mol
InChI Key: WWFUGKCPYBZQPD-UHFFFAOYSA-N
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Patent
US05569655

Procedure details

A mixture of 1,1,1-triethoxyisobutane (27.5 g, 0.14 mol) and aluminium t-butoxide (30 g, 0.12 mol) was heated at 170° C. for 1 hour during which time t-butanol distilled off. The residue was distilled at 100°-130° C. (atomosphere pressure) to afford 12.1 g (58%) of 1,1-diethoxy-2,2-dimethylethylene (Formula III: R2 =R3 =CH3 ;R4 =R5 =OC2H5), as a clear oil.
Name
1,1,1-triethoxyisobutane
Quantity
27.5 g
Type
reactant
Reaction Step One
Name
aluminium t-butoxide
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](OCC)([O:8][CH2:9][CH3:10])[CH:5]([CH3:7])[CH3:6])[CH3:2].CC(C)([O-])C.[Al+3].CC(C)([O-])C.CC(C)([O-])C>C(O)(C)(C)C>[CH2:1]([O:3][C:4]([O:8][CH2:9][CH3:10])=[C:5]([CH3:7])[CH3:6])[CH3:2] |f:1.2.3.4|

Inputs

Step One
Name
1,1,1-triethoxyisobutane
Quantity
27.5 g
Type
reactant
Smiles
C(C)OC(C(C)C)(OCC)OCC
Name
aluminium t-butoxide
Quantity
30 g
Type
reactant
Smiles
CC(C)([O-])C.[Al+3].CC(C)([O-])C.CC(C)([O-])C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled off
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled at 100°-130° C. (atomosphere pressure)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=C(C)C)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 12.1 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 59.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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